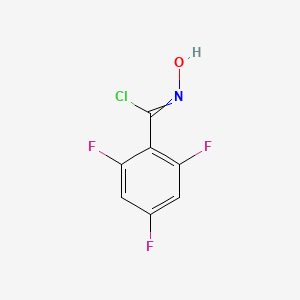
2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a hydroxybenzenecarboximidoyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 2,4,6-trifluorobenzoyl chloride with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oximes or reduction to yield amines.
Condensation Reactions: The compound can react with amines or alcohols to form imines or esters, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile, and the reactions are often carried out at room temperature or under mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while reaction with an alcohol can produce an ester.
科学的研究の応用
2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
作用機序
The mechanism of action of 2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride involves its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride can be compared with other similar compounds, such as:
2,4,6-trifluorobenzoyl chloride: Lacks the hydroxybenzenecarboximidoyl group, making it less reactive in certain nucleophilic substitution reactions.
4-fluoro-N-hydroxybenzenecarboximidoyl chloride: Contains only one fluorine atom, resulting in different reactivity and properties.
2,4-difluoro-N-hydroxybenzenecarboximidoyl chloride: Has two fluorine atoms, leading to intermediate reactivity compared to the trifluorinated compound.
The uniqueness of this compound lies in its trifluorinated structure, which imparts distinct electronic and steric properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H3ClF3NO |
|---|---|
分子量 |
209.55 g/mol |
IUPAC名 |
2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H3ClF3NO/c8-7(12-13)6-4(10)1-3(9)2-5(6)11/h1-2,13H |
InChIキー |
KSMGBKISELGQJZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)C(=NO)Cl)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


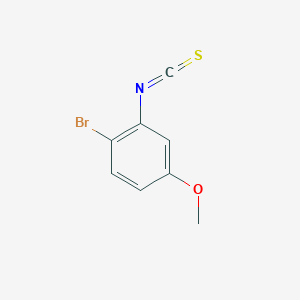
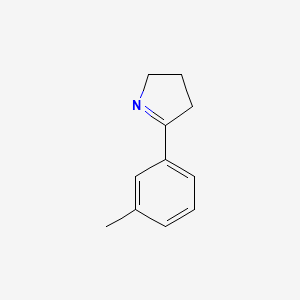



![Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13681315.png)
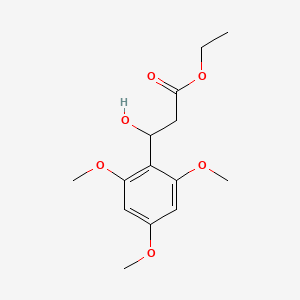
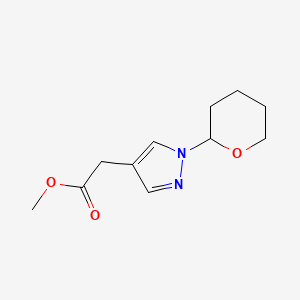
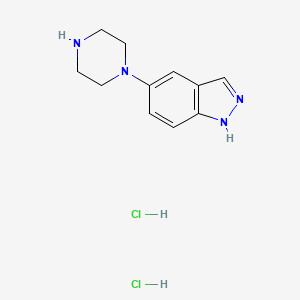
![2,3-Diethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681344.png)
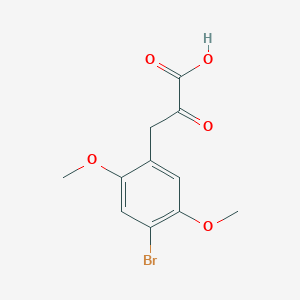
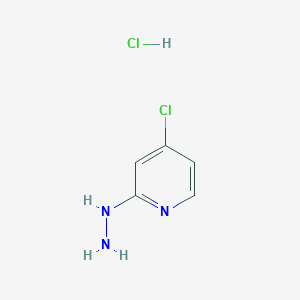
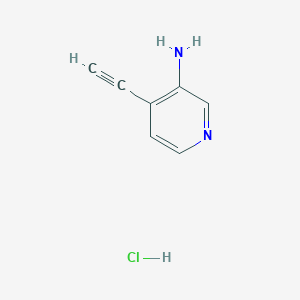
![3-Oxo-hexahydro-pyrido[4,3-B][1,4]oxazine-6-carboxylicacidtert-butylester](/img/structure/B13681355.png)
